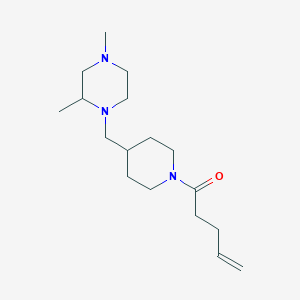

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is characterized by its unique structure, which includes a piperidine ring and a piperazine moiety, making it a subject of interest in various fields of scientific research.

Mécanisme D'action

Target of Action

The primary target of this compound is the Plasmodium falciparum , a parasite responsible for malaria. The compound has shown high selectivity for this parasite, suggesting it may interact with specific proteins or receptors within the organism .

Mode of Action

The compound has been shown to inhibit the growth of plasmodium falciparum . This suggests that it may interfere with the parasite’s ability to replicate or survive within the host.

Biochemical Pathways

Given its antimalarial activity, it is likely that it disrupts processes essential for the survival and replication of plasmodium falciparum .

Result of Action

The compound has been shown to inhibit the growth of Plasmodium falciparum, with a growth inhibition of 56 to 93% observed at a concentration of 40 μg/mL . This suggests that the compound has potent antimalarial activity.

Méthodes De Préparation

The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Applications De Recherche Scientifique

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

Industry: It can be used in the production of polymers and other industrial chemicals.

Comparaison Avec Des Composés Similaires

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one can be compared with other piperazine derivatives such as:

1,4-Dimethylpiperazine: Known for its use as a catalyst in polyurethane foams.

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)butan-1-one: Similar in structure but with a different alkyl chain length. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Activité Biologique

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one is a synthetic compound belonging to the class of piperazine derivatives. This class is known for diverse biological activities, including antimalarial, anticonvulsant, and potential neuropharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C17H31N3O and a molecular weight of approximately 281.44 g/mol. The structure features a pentenone moiety linked to a piperidine and a dimethylpiperazine group, contributing to its unique biological properties.

Target Pathways

The primary biological target of this compound is Plasmodium falciparum , the causative agent of malaria. The compound has been shown to inhibit the growth of this parasite significantly, with growth inhibition rates ranging from 56% to 93% at concentrations around 40 μg/mL .

Biochemical Pathways

The inhibition mechanism likely involves disruption of essential biochemical pathways required for the survival and replication of Plasmodium falciparum. This includes interference with metabolic processes critical for energy production and cellular integrity within the parasite.

Antimalarial Activity

In vitro studies have demonstrated that this compound exhibits potent antimalarial activity. The compound's effectiveness was assessed using standard assays that measure the viability of Plasmodium falciparum in culture.

| Concentration (μg/mL) | Growth Inhibition (%) |

|---|---|

| 10 | 56 |

| 20 | 75 |

| 40 | 93 |

Study on Anticonvulsant Effects

A study evaluated piperazine derivatives for their anticonvulsant properties. Although not directly involving our compound, it provides insight into potential mechanisms. The derivatives showed significant protection against seizures induced by various agents, suggesting that similar compounds could influence GABAergic neurotransmission .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)methyl)piperidin | Anticonvulsant | Simpler structure; less potent |

| 1-(4-(Ethylpiperazin-1-yl)methyl)piperidin | Antidepressant | Similar activity; different side effects |

Propriétés

IUPAC Name |

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O/c1-4-5-6-17(21)19-9-7-16(8-10-19)14-20-12-11-18(3)13-15(20)2/h4,15-16H,1,5-14H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNOZHGUFXUWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)CCC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.